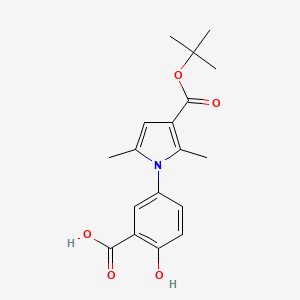![molecular formula C16H13ClF3N3O B1401707 (4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone CAS No. 1311278-09-7](/img/structure/B1401707.png)
(4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods and steps used to create the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the positions of atoms within a molecule and the lengths and angles of the bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include the types of reactions, the conditions under which they occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
- Field : Chemistry
- Application : Pyrazole-containing compounds, which include the pyrido[2,3-b]pyrazin-4-yl group, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods : The synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
- Results : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
- Field : Medicinal Chemistry
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Pyrazole Derivatives
Functionalized Quinoline Motifs
4-Chlorophenylhydrazine Hydrochloride
- Field : Analytical Chemistry
- Application : UV-Vis spectroscopy is a technique used to measure the absorption of light by a compound across the ultraviolet and visible regions of the electromagnetic spectrum . This technique can be used to study the electronic properties of various compounds, including those similar to the one you mentioned .
- Methods : The compound is dissolved in a suitable solvent and then analyzed using a UV-Vis spectrometer . The resulting absorption spectrum can provide information about the compound’s electronic structure .
- Results : The absorption maxima (λmax) in the UV-Vis spectrum can provide valuable information about the compound’s electronic transitions .
- Field : Pharmaceutical Industry
- Application : Compounds similar to the one you mentioned, such as 4-Chlorophenylhydrazine hydrochloride, are used as pharmaceutical intermediates . These intermediates are used in the synthesis of various pharmaceutical drugs .
- Methods : The specific methods of application or experimental procedures would depend on the specific drug being synthesized .
- Results : The results or outcomes obtained would also depend on the specific drug being synthesized .
UV-Vis Spectroscopy
Pharmaceutical Intermediates
- Synthesis of Pyrazoles
- Field : Organic Chemistry
- Application : Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods : The synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
- Results : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
Safety And Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-[1-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[2,3-b]pyrazin-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O/c1-22-6-7-23(15(24)10-2-4-12(17)5-3-10)14-13(22)8-11(9-21-14)16(18,19)20/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPRXZCCQCAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=N2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




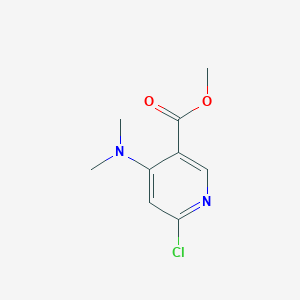
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
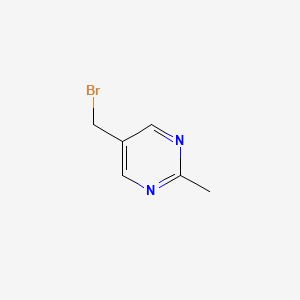
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)
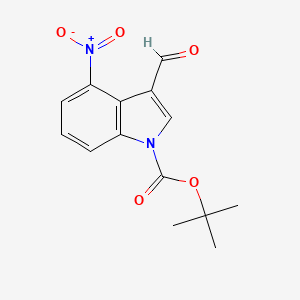

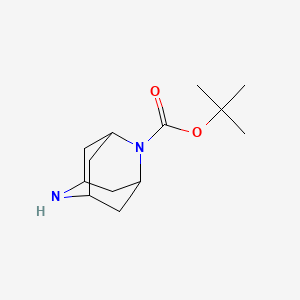
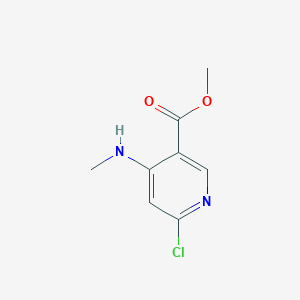
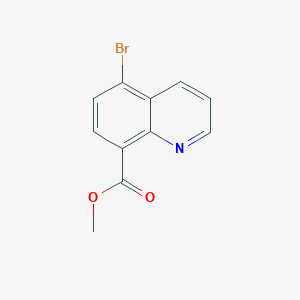
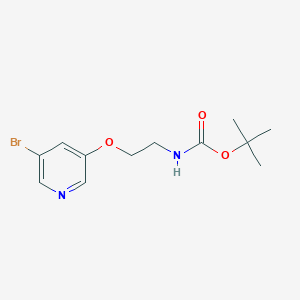
![N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine](/img/structure/B1401643.png)
